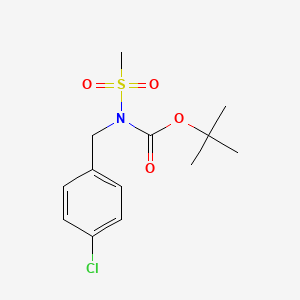
tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H18ClN2O4S
- Molecular Weight: 320.81 g/mol
- CAS Number: 156866-52-3
The compound's structure features a tert-butyl group, a chlorobenzyl moiety, and a methylsulfonyl group attached to a carbamate backbone. This configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the methylsulfonyl group enhances solubility and bioavailability, facilitating cellular uptake. The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, impacting several biological pathways.
Pharmacological Properties
-
Antimicrobial Activity:
- Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of carbamates have been evaluated for their effectiveness against various bacterial strains.
- The compound's structural components suggest potential activity against Gram-positive and Gram-negative bacteria due to the lipophilic nature of the tert-butyl and chlorobenzyl groups.
-
Antitumor Activity:
- Research indicates that carbamate derivatives can exhibit cytotoxic effects on cancer cell lines. For example, certain analogs have demonstrated significant inhibition of cell proliferation in vitro.
- The structure-activity relationship (SAR) analysis reveals that modifications in the chlorobenzyl group can enhance antitumor efficacy.
-
Neuroprotective Effects:
- Preliminary studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Evaluation
A study conducted by Krishnaiah et al. evaluated a series of carbamate derivatives for their antimicrobial properties. The findings revealed that compounds with similar structural motifs to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, underscoring the potential therapeutic applications in treating bacterial infections .
Case Study 2: Antitumor Activity
In a comparative study of various carbamate derivatives, one compound with a structure closely related to this compound showed an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells. This suggests that structural modifications can significantly influence anticancer activity .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15(20(4,17)18)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXYULDWOAFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














